Nirvanol

Catalog No.
S603189
CAS No.
631-07-2
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nirvanol

CAS Number

631-07-2

Product Name

Nirvanol

IUPAC Name

5-ethyl-5-phenylimidazolidine-2,4-dione

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)

InChI Key

UDTWZFJEMMUFLC-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-ethyl-5-phenylhydantoin, 5-phenyl-5-ethylhydantoin, desmethylmephenytoin, ethylphenylhydantoin, ethylphenylhydantoin, (+-)-isomer, ethylphenylhydantoin, (R)-isomer, ethylphenylhydantoin, (S)-isomer, ethylphenylhydantoin, 4-(11)C-labeled, nirvanol, normephenytoin

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2

The exact mass of the compound Nirvanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. It belongs to the ontological category of imidazolidine-2,4-dione in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nirvanol (5-ethyl-5-phenylhydantoin) is a pharmacologically active hydantoin derivative and the primary N-demethylated metabolite of the anticonvulsant mephenytoin [1]. In modern chemoinformatics and procurement contexts, it is primarily sourced as a highly specific analytical reference standard for in vitro drug metabolism and pharmacokinetics (DMPK) studies, particularly for mapping cytochrome P450 (CYP2C19, CYP2B6, and CYP2C9) activity [2]. Furthermore, its unique 5-ethyl-5-phenyl substitution pattern provides an essential starting scaffold for synthesizing highly selective CYP2C19 inhibitors, distinguishing its utility from structurally related diphenylhydantoins like phenytoin [3].

Substituting Nirvanol with its parent prodrug mephenytoin or the structural analog phenytoin introduces severe experimental confounding in laboratory workflows[1]. Mephenytoin requires in vivo N-demethylation to become active, a process heavily dependent on the subject's CYP2C19 genetic polymorphism, leading to highly variable systemic exposure and delayed onset in seizure models [2]. Meanwhile, substituting with phenytoin alters the core lipophilicity and completely invalidates metabolic tracking assays, as phenytoin does not undergo the specific N-demethylation pathways used to phenotype CYP2B6 and CYP2C19 activity. Procuring pure Nirvanol is mandatory to isolate receptor-level anticonvulsant effects and to establish accurate baseline calibration curves in mass spectrometry without metabolic delay [1].

Accelerated Onset and Superior Potency in Electroshock Seizure Assays

In murine Maximal Electroshock Seizure (MES) models, direct administration of Nirvanol achieves significantly higher early-phase seizure protection compared to its parent compound, mephenytoin[1]. At 30 minutes post-intraperitoneal injection, Nirvanol demonstrates an ED50 of 23 mg/kg, whereas mephenytoin requires 42 mg/kg to achieve the same effect due to the delayed metabolic conversion required to form the active Nirvanol metabolite [1].

Evidence DimensionMES ED50 at 30 minutes post-injection
Target Compound Data23 mg/kg (Nirvanol)
Comparator Or Baseline42 mg/kg (Mephenytoin)
Quantified Difference45% lower dose required for equivalent early-phase efficacy
ConditionsMurine MES model, intraperitoneal administration, evaluated at 30 minutes

Procuring Nirvanol allows researchers to directly evaluate hydantoin-mediated seizure suppression without the confounding variable of metabolic conversion rates.

Extended Plasma Half-Life for Stable Steady-State Assays

Nirvanol exhibits an exceptionally prolonged pharmacokinetic profile compared to mephenytoin, making it highly suitable for long-term baseline studies [1]. Clinical pharmacokinetic analyses reveal that while mephenytoin is rapidly cleared with a half-life of 7 to 17 hours, Nirvanol persists with a half-life ranging from 96 to 114 hours [1][2]. This extended stability allows for the maintenance of steady-state plasma concentrations (e.g., 18 µg/mL) on simplified dosing schedules without the rapid peak-and-trough fluctuations seen with the parent drug[1].

Evidence DimensionPlasma elimination half-life (T1/2)
Target Compound Data96–114 hours (Nirvanol)
Comparator Or Baseline7–17 hours (Mephenytoin)
Quantified Difference~6.7 to 13.7-fold increase in half-life
ConditionsIn vivo pharmacokinetic monitoring following oral administration

The extended half-life of Nirvanol minimizes dosing frequency in longitudinal animal models, ensuring stable systemic exposure and reducing assay variability.

Scaffold Efficacy for Synthesizing Highly Selective CYP2C19 Inhibitors

Nirvanol is an optimal starting material for the synthesis of selective cytochrome P450 inhibitors [1]. When derivatized to (+)-N-3-benzyl-nirvanol, the resulting compound acts as a highly potent, competitive inhibitor of recombinant CYP2C19 with a Ki of 250 nM [1]. At a 1 µM concentration, this Nirvanol derivative inhibits CYP2C19 activity by approximately 80%, while causing less than 16% inhibition across a broad panel of other P450 isoforms (CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4) [1].

Evidence DimensionCYP isoform inhibition selectivity (at 1 µM)
Target Compound Data~80% inhibition of CYP2C19 (via (+)-N-3-benzyl-nirvanol derivative)
Comparator Or Baseline<16% inhibition of off-target CYPs (1A2, 2A6, 2C8, 2C9, 2D6, 2E1, 3A4)
Quantified Difference>5-fold selectivity for CYP2C19 over other major hepatic CYPs
ConditionsIn vitro recombinant CYP panel and human liver microsome assays

Procuring Nirvanol as a synthetic building block enables the development of highly specific CYP2C19 probes that do not cross-react with other major metabolic enzymes.

Analytical Reference Standard in DMPK Phenotyping

Due to its status as the primary N-demethylated metabolite of mephenytoin, pure Nirvanol is essential for calibrating LC-MS/MS equipment in drug metabolism studies [1]. It allows researchers to accurately quantify CYP2B6 and CYP2C9 activity independent of the rapid CYP2C19-mediated 4'-hydroxylation pathway, ensuring high-fidelity phenotyping of hepatic enzymes [1].

Direct Anticonvulsant Screening and Receptor Modeling

Leveraging its direct potency (ED50 of 23 mg/kg at 30 min) and avoiding the 7-hour metabolic delay of mephenytoin, Nirvanol is the preferred agent for acute in vivo seizure models (like MES) where immediate, stable hydantoin receptor engagement is required [2].

Precursor for Cytochrome P450 Inhibitor Synthesis

Nirvanol's 5-ethyl-5-phenylhydantoin core is the ideal starting scaffold for synthesizing N-3-benzyl derivatives[3]. These derivatives are critical tools in early-phase drug discovery for selectively inhibiting CYP2C19 without disrupting the broader CYP450 network, a selectivity profile not easily achieved with phenobarbital or phenytoin backbones[3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

204.089877630 Da

Monoisotopic Mass

204.089877630 Da

Heavy Atom Count

15

UNII

23SM1FA1AK

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Irritant

Irritant

Other CAS

2216-93-5
631-07-2

Metabolism Metabolites

Nirvanol has known human metabolites that include Nirvanol N-glucuronide.

Wikipedia

Nirvanol

Dates

Last modified: 09-14-2023

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